AT6
Description
AT6 is a truncated acyltransferase (AT) domain derived from module 6 of the 6-deoxyerythronolide B synthase (DEBS), a modular polyketide synthase (PKS) responsible for synthesizing the macrolide backbone of erythromycin . Structurally, this compound consists of the AT catalytic domain, a C-terminal α-helix, and two interdomain linkers critical for protein-protein interactions with acyl carrier proteins (ACPs) . Functionally, this compound catalyzes the transacylation of extender units (e.g., methylmalonyl-CoA) to its cognate ACP6, exhibiting stringent substrate specificity and kinetic efficiency.
Key biochemical properties of this compound include:
- Specificity: this compound shows a 10–20-fold preference for its native ACP6 over non-cognate ACPs (e.g., ACP3) .
- Kinetic Activity: The apparent kcat/KM value for this compound with ACP6 is comparable to that of the full-length [KS6][this compound] construct, indicating minimal loss of activity upon truncation .
- Engineered Mutants: The Tyr189Arg/Val187Ala double mutation in this compound alters substrate specificity, enabling incorporation of non-native extender units and synthesis of novel polyketides .
Properties
IUPAC Name |
(2S,4R)-1-[(2R)-2-acetamido-3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H58ClN9O7S3/c1-27-29(3)68-47-40(27)41(33-12-14-35(49)15-13-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-16-17-64-18-19-65-20-21-67-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-8-10-34(11-9-32)42-28(2)52-26-66-42/h8-15,26,36-38,43,60H,16-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEIHPCVOJGWHG-TZPPCSJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H58ClN9O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098836-50-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2098836-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AT6 involves the connection of ligands for von Hippel-Lindau and BRD4. The process typically includes the following steps:
Ligand Synthesis: The ligands for von Hippel-Lindau and BRD4 are synthesized separately.
Coupling Reaction: These ligands are then coupled using a suitable coupling agent under controlled conditions to form the PROTAC molecule
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include:
Batch Synthesis: Large batches of the ligands are synthesized and purified.
Automated Coupling: Automated systems are used to couple the ligands efficiently.
Purification: The final product is purified using techniques such as chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
AT6 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in its structure.
Reduction: Reduction reactions can occur at the nitrogen atoms in the molecule.
Substitution: Substitution reactions can take place at the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
AT6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study protein degradation mechanisms.
Biology: Helps in understanding the role of BRD4 in cellular processes.
Medicine: Potential therapeutic agent for diseases involving BRD4, such as cancer.
Industry: Used in the development of new PROTAC-based therapies
Mechanism of Action
AT6 exerts its effects by recruiting BRD4 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4. This process involves the formation of a ternary complex between this compound, BRD4, and the E3 ligase, which facilitates the selective degradation of BRD4 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Other DEBS AT Domains
AT6 is functionally and structurally distinct from AT domains in other DEBS modules. For example:
| Property | This compound (Module 6) | AT3 (Module 3) | AT6small,PAT (Truncated) |
|---|---|---|---|
| Specificity for ACP | 10–20× preference for ACP6 | Prefers ACP3 | Reduced specificity |
| kcat/KM | 0.32 ± 0.04 μM<sup>−1</sup>s<sup>−1</sup> | 0.25 ± 0.03 μM<sup>−1</sup>s<sup>−1</sup> | 0.18 ± 0.02 μM<sup>−1</sup>s<sup>−1</sup> |
| Structural Features | Retains C-terminal helix | Lacks equivalent helices | Partial truncation of linkers |
| Engineering Potential | High (novel substrate use) | Limited | Low |
Data derived from transacylation assays and structural modeling .
- AT3 : While AT3 (from DEBS module 3) shares catalytic mechanisms with this compound, it exhibits distinct ACP specificity and lower activity (kcat/KM = 0.25 μM<sup>−1</sup>s<sup>−1</sup>) . Structural differences in linker regions likely explain its inability to interact with ACP6.
- AT6small,PAT : A truncated this compound variant lacking key linkers shows a 44% reduction in kcat/KM and diminished specificity, underscoring the importance of intact linkers for ACP recognition .
Comparison with Engineered this compound Mutants
The Tyr189Arg/Val187Ala double mutant of this compound enables the utilization of non-native substrates (e.g., fluoromalonyl-CoA), unlike wild-type this compound or other DEBS AT domains .
Comparison with Non-DEBS AT Domains
This compound differs from AT domains in non-DEBS PKS systems:
- Type I PKS ATs : Unlike iterative ATs in fungal PKSs, this compound operates in a modular, assembly-line fashion.
- Type II ATs : Dissociated ATs in type II systems (e.g., Streptomyces PKSs) lack the structural integration seen in this compound, resulting in broader substrate promiscuity but lower catalytic efficiency .
Key Research Findings
ACP Specificity : this compound’s 10–20-fold preference for ACP6 is driven by electrostatic interactions between its C-terminal helix and ACP6’s acidic surface .
Structural Determinants : Truncation of linkers in AT6small,PAT disrupts ACP binding, reducing activity by 44% .
Engineering Applications: The Tyr189Arg/Val187Ala mutant demonstrates this compound’s adaptability for combinatorial biosynthesis, enabling novel polyketide production .
Biological Activity
The compound AT6 has gained attention in recent years due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is classified as a nitrogen-containing compound, which has been studied for its interactions with various biological targets. Its structural properties facilitate significant interactions with enzymes and receptors, making it a candidate for therapeutic applications.
Biological Activity Overview
This compound exhibits a variety of biological activities, including:
- Antitumor Activity : Research indicates that this compound has the potential to inhibit the growth of cancer cells.
- Antioxidant Properties : Preliminary studies suggest that this compound can scavenge free radicals, contributing to its protective effects against oxidative stress.
- Enzyme Inhibition : this compound has shown promise in inhibiting specific enzymes involved in metabolic pathways.
Antitumor Activity
A significant focus of research on this compound has been its antitumor activity. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U-251 MG (Glioblastoma) | 0.94 | Induces apoptosis and inhibits colony formation |
| MCF-7 (Breast) | 1.56 | Blocks cell migration and induces cell cycle arrest |
| A549 (Lung) | 0.50 | Disrupts microtubule networks |
These findings indicate that this compound may be particularly effective against glioblastoma and breast cancer cells, where it induces apoptosis and inhibits migration.
Antioxidant Activity
This compound's antioxidant properties have been assessed using various assays. The compound exhibited a strong ability to scavenge DPPH radicals, with an IC50 value comparable to standard antioxidants like Trolox.
Table 2: Antioxidant Activity of this compound
| Assay Type | IC50 (µM) | Comparison to Trolox |
|---|---|---|
| DPPH Scavenging | 1.21 | Comparable |
| ORAC-FL | 1.56 | Comparable |
These results suggest that this compound could be beneficial in conditions characterized by oxidative stress.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which play crucial roles in various physiological processes.
Case Study: Inhibition of Carbonic Anhydrase IX
A study demonstrated that this compound selectively inhibits carbonic anhydrase IX (CAIX), with an IC50 value of 24 nM. This inhibition is significant as CAIX is often overexpressed in tumors and is associated with poor prognosis.
- Mechanism : Molecular docking studies revealed that this compound interacts with key amino acid residues at the active site of CAIX, leading to reduced enzyme activity.
- Biological Implications : The inhibition of CAIX by this compound correlates with reduced epithelial-to-mesenchymal transition (EMT), which is critical in cancer metastasis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
